molecular formula C6H10O B14849893 trans-2-Hexenal-D2

trans-2-Hexenal-D2

Cat. No.: B14849893
M. Wt: 100.16 g/mol
InChI Key: MBDOYVRWFFCFHM-AXXYTVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-Hexenal-D2: is a deuterated analogue of trans-2-Hexenal, a naturally occurring volatile compound found in various fruits and vegetables. It is widely used in the flavor and fragrance industry due to its characteristic “green” odor, reminiscent of freshly cut grass or leaves . The deuterated form, this compound, is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Biocatalytic Synthesis: One method involves the biocatalytic oxidation of trans-2-Hexenol using aryl alcohol oxidase from Pleurotus eryngii.

    Chemical Synthesis: Another method involves the reaction of vinyl ethyl ether with n-butyl aldehyde in the presence of an ionic liquid catalyst.

Industrial Production Methods: Industrial production of trans-2-Hexenal-D2 often involves large-scale chemical synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous-flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings .

Mechanism of Action

Molecular Targets and Pathways:

    Antifungal Activity: trans-2-Hexenal-D2 inhibits fungal growth by disrupting cell wall and membrane integrity.

    Plant Defense: Acts as a signaling molecule in plants, triggering defense responses against herbivores and pathogens.

Properties

Molecular Formula

C6H10O

Molecular Weight

100.16 g/mol

IUPAC Name

(E)-2,3-dideuteriohex-2-enal

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h4-6H,2-3H2,1H3/b5-4+/i4D,5D

InChI Key

MBDOYVRWFFCFHM-AXXYTVHGSA-N

Isomeric SMILES

[2H]/C(=C(/[2H])\C=O)/CCC

Canonical SMILES

CCCC=CC=O

Origin of Product

United States

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